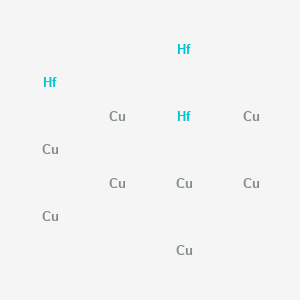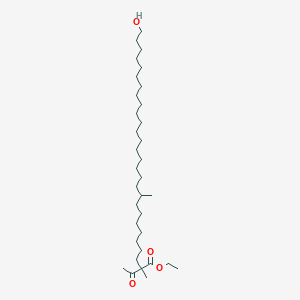
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a chlorophenoxy group, a nitro group, and a propylsulfanyl group
Métodos De Preparación
The synthesis of 4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to generate the phenoxy ion, which then reacts with a suitable nitro-substituted benzene derivative to form the desired product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification and characterization using techniques such as recrystallization, chromatography, and spectroscopy.
Análisis De Reacciones Químicas
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various solvents like ethanol and DMF. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which 4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorophenoxy and propylsulfanyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-phenoxybenzene: This compound lacks the nitro and propylsulfanyl groups, making it less reactive in certain chemical reactions.
4-Chlorodiphenyl ether: Similar in structure but without the nitro and propylsulfanyl groups, it has different chemical and biological properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a different functional group arrangement, leading to distinct biological activities.
Propiedades
Número CAS |
61167-03-1 |
|---|---|
Fórmula molecular |
C15H14ClNO3S |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H14ClNO3S/c1-2-9-21-15-10-13(7-8-14(15)17(18)19)20-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3 |
Clave InChI |
ZCZQGRMYEUTFLE-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)



